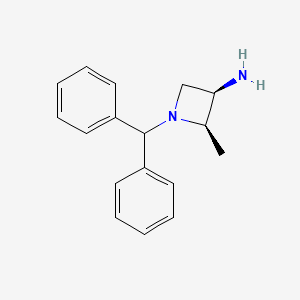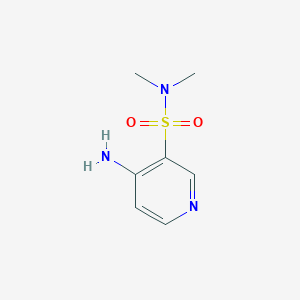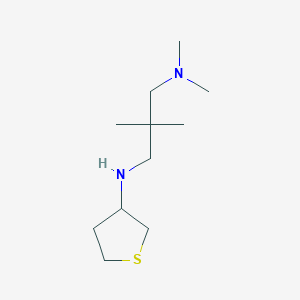
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both amine and thiophene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiophene with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N,N’,N’-Tetramethyl-1,3-propanediamine as a starting material, which is then reacted with tetrahydrothiophene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of fixed-bed reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The use of Raney-Nickel as a catalyst and the addition of a base in the reaction mixture can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: The compound’s amine groups make it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It can be used in the development of drugs and therapeutic agents due to its unique structural properties.
Wirkmechanismus
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A simpler diamine compound with similar amine functionality but lacking the thiophene ring.
N1,N1,N3,N3-Tetramethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: A more complex diamine with additional pyridine rings.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is unique due to the presence of both amine and thiophene functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C11H24N2S |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
N,N,2,2-tetramethyl-N'-(thiolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2S/c1-11(2,9-13(3)4)8-12-10-5-6-14-7-10/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
COTSYCYYSFPHOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CCSC1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



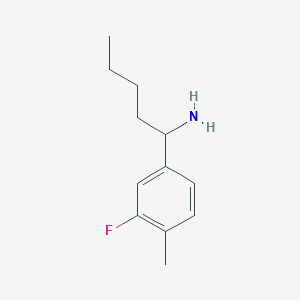
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
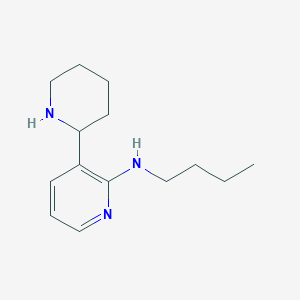

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

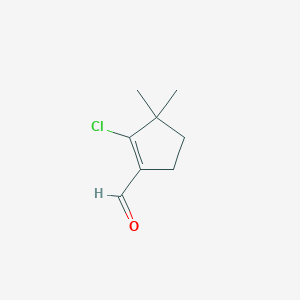
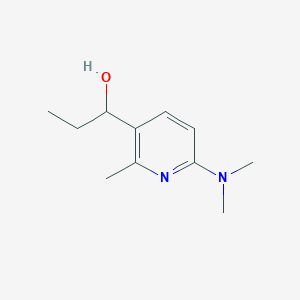
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
